REACTION_CXSMILES
|
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3]([O:5]CC)=O.[Br:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].C(=O)([O-])[O-].[Na+].[Na+].Cl>O.CO>[Br:12][C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH:15][C:3](=[O:5])[CH2:2][C:1]([OH:9])=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
101 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0.291 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to collect the volatiles
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight on the filter funnel
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)NC(CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |